molecular formula C22H15ClF2N2 B10921569 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10921569
M. Wt: 380.8 g/mol
InChI Key: ZEKFIQVGZPGLJV-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 4-chlorobenzyl group and two 4-fluorophenyl groups attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzyl chloride with 3,5-bis(4-fluorophenyl)-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the 4-chlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(4-chlorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-chlorobenzyl)-3,5-diphenyl-1H-pyrazole: This compound lacks the fluorine atoms present in this compound, which may affect its chemical properties and biological activity.

    1-(4-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole: This compound has a fluorobenzyl group instead of a chlorobenzyl group, which may influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C22H15ClF2N2

Molecular Weight

380.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3,5-bis(4-fluorophenyl)pyrazole

InChI

InChI=1S/C22H15ClF2N2/c23-18-7-1-15(2-8-18)14-27-22(17-5-11-20(25)12-6-17)13-21(26-27)16-3-9-19(24)10-4-16/h1-13H,14H2

InChI Key

ZEKFIQVGZPGLJV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C(=CC(=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)Cl

Origin of Product

United States

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